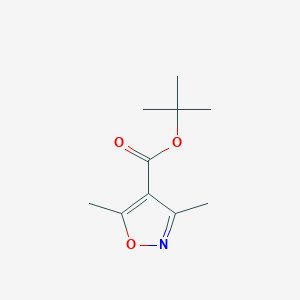

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate

Description

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate is a heterocyclic organic compound featuring an isoxazole ring substituted with methyl groups at positions 3 and 5 and a tert-butyl ester moiety at position 2. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate due to its stability and modular reactivity. Its tert-butyl ester group enhances steric protection of the carboxylate functionality, making it resistant to hydrolysis under mild conditions compared to smaller esters (e.g., methyl or ethyl). The compound’s structure is typically confirmed via spectroscopic methods such as UV, $^1$H-NMR, and $^13$C-NMR, which align with established protocols for isoxazole derivatives .

Properties

IUPAC Name |

tert-butyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6-8(7(2)14-11-6)9(12)13-10(3,4)5/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUINXLDMBLQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The esterification follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of tert-butanol attacks the carbonyl carbon of the carboxylic acid. Protonation of the carbonyl oxygen by an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) enhances the electrophilicity of the carbonyl carbon, accelerating the reaction. Industrial protocols often use reflux conditions with toluene or dichloromethane as solvents to azeotropically remove water and drive the equilibrium toward ester formation.

Alternative Synthetic Routes

Although direct esterification dominates industrial production, alternative methods have been explored to address limitations in substrate availability or reaction efficiency.

Transesterification

Transesterification of methyl or ethyl esters of 3,5-dimethylisoxazole-4-carboxylic acid with tert-butanol offers a viable pathway. This method avoids handling the free carboxylic acid, which may degrade under acidic conditions. Catalysts such as titanium(IV) isopropoxide or enzymatic systems (e.g., lipases) enable selective transesterification at lower temperatures.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times significantly. For example, a mixture of 3,5-dimethylisoxazole-4-carboxylic acid, tert-butanol, and p-TsOH subjected to microwave heating at 120°C for 30 minutes achieves >90% conversion, compared to 6 hours under conventional reflux.

Process Optimization and Yield Enhancement

Maximizing yield and purity requires careful control of stoichiometry, solvent selection, and purification techniques.

Solvent Selection

-

Polar aprotic solvents : DMF or DMSO improve solubility but may complicate purification.

-

Non-polar solvents : Toluene or hexane facilitate water removal via azeotropic distillation.

Purification Strategies

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Industrial-scale processes may employ distillation under reduced pressure due to the compound’s relatively high boiling point (estimated 250–300°C).

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | tert-butyl 3,5-dimethyl-1,2-oxazole-4-carboxylate |

| ¹H NMR (CDCl₃) | δ 1.46 (s, 9H, t-Bu), 2.34 (s, 6H, CH₃), 6.12 (s, 1H, isoxazole) |

| IR (neat) | 2980 (C-H), 1693 (C=O), 1423 (C-N) cm⁻¹ |

These data align with literature reports, ensuring product identity and purity.

Industrial-Scale Production and Challenges

Large-scale synthesis faces challenges in cost-effective tert-butanol recovery and minimizing byproducts like di-tert-butyl ether. Continuous-flow reactors and immobilized enzyme systems are under investigation to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,5-dimethylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the isoxazole ring or the tert-butyl group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dimethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Compound A : Methyl 3,5-Dimethylisoxazole-4-Carboxylate

- Molecular Weight : 169.16 g/mol (vs. 211.27 g/mol for tert-butyl derivative).

- Solubility: Higher polarity due to the methyl ester group, increasing solubility in polar solvents (e.g., methanol, water).

- Reactivity : More prone to hydrolysis under acidic/basic conditions compared to the tert-butyl analogue.

- Applications : Less favored in prolonged synthetic routes due to instability.

Compound B : Ethyl 3,5-Dimethylisoxazole-4-Carboxylate

- Molecular Weight : 183.19 g/mol.

- Stability : Intermediate hydrolysis resistance between methyl and tert-butyl esters.

- Steric Effects : Ethyl group provides moderate steric shielding, enabling selective reactivity in nucleophilic substitutions.

Compound C : 3,5-Dimethylisoxazole-4-Carboxylic Acid

- Molecular Weight : 141.14 g/mol.

- Acidity : Carboxylic acid group (pKa ~4.5) enables salt formation but limits stability in aqueous environments.

- Applications : Primarily used as a ligand or catalyst in metal-organic reactions.

Spectroscopic Differentiation

UV and NMR spectroscopy are critical for distinguishing these compounds. For example:

- The tert-butyl group in this compound produces distinct $^1$H-NMR signals at δ 1.45 ppm (9H, singlet) and a downfield-shifted carbonyl carbon in $^13$C-NMR (δ ~165 ppm) compared to methyl or ethyl esters .

- Methyl esters (Compound A) exhibit sharper ester methyl proton signals (δ 3.8–3.9 ppm) and lower molecular ion peaks in mass spectrometry.

Physicochemical and Regulatory Considerations

| Property | tert-Butyl Derivative | Methyl Ester | Ethyl Ester | Carboxylic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 211.27 | 169.16 | 183.19 | 141.14 |

| Melting Point (°C) | 45–48 | 62–65 | 34–37 | 118–121 |

| LogP | 2.1 | 1.3 | 1.7 | 0.9 |

| Hydrolysis Resistance | High | Low | Moderate | N/A |

- Revisions in TRI data (e.g., corrected zinc/lead compound disclosures) highlight the importance of accurate industrial reporting .

Key Research Findings

- Synthetic Utility : The tert-butyl group’s steric bulk minimizes unwanted side reactions, as demonstrated in palladium-catalyzed cross-couplings.

- Environmental Impact : Tert-butyl esters are less prone to aqueous degradation than methyl/ethyl variants, necessitating careful disposal protocols .

- Spectroscopic Consistency : NMR data for these compounds align with established patterns for isoxazole derivatives, ensuring reliable structural confirmation .

Biological Activity

Tert-butyl 3,5-dimethylisoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and epigenetic modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for imparting diverse biological activities. The tert-butyl group enhances the lipophilicity and stability of the molecule, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the isoxazole moiety. For example, a series of benzopyran-4-one-isoxazole hybrids demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal HEK-293 cells (IC50 > 100 μM) .

Table 1: Antiproliferative Activity of Isoxazole Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Normal Cell Line | IC50 (μM) |

|---|---|---|---|---|

| 5a | MDA-MB-231 | 5.6 | HEK-293 | 293.2 |

| 5b | MDA-MB-231 | 17.8 | HEK-293 | >100 |

| 5c | Various (6 lines tested) | 3 - 51 | LLC-PK1 | >100 |

These findings suggest that this compound and its derivatives could serve as selective anticancer agents, targeting cancer cells while sparing normal cells.

The mechanism through which these compounds exert their anticancer effects includes induction of apoptosis . For instance, compound 5a at a concentration of 5 μM was shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . Additionally, the compounds were screened for kinase inhibitory activity; however, they were found inactive against various kinases, indicating that their anticancer effects may arise from alternative pathways rather than direct kinase inhibition.

Epigenetic Modulation

Beyond anticancer activity, this compound has been explored for its role as an epigenetic modifier . It has been identified as a potential inhibitor of bromodomain-containing proteins (BRDs), which are crucial in regulating gene expression through acetylation patterns on histones . The inclusion of the isoxazole fragment has been shown to enhance ligand efficiency and selectivity for BRD4 inhibition, suggesting that this compound might modulate transcriptional networks involved in cancer progression.

Case Studies

Several case studies have illustrated the effectiveness of isoxazole derivatives in specific cancer types:

- Medulloblastoma Sensitivity : A study focusing on Group 3 medulloblastoma revealed that BRD inhibitors like CCS1477 exhibited enhanced sensitivity in specific cell lines compared to traditional treatments . This suggests a potential application for tert-butyl derivatives in treating aggressive pediatric tumors.

- Impact on Hepatocellular Carcinoma : In vitro analysis indicated that certain isoxazole derivatives significantly reduced alpha-fetoprotein secretion in Hep3B cells, shifting cell fate from necrosis to apoptosis . This underscores the therapeutic potential of isoxazole-containing compounds in liver cancer.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling tert-butyl 3,5-dimethylisoxazole-4-carboxylate in laboratory settings?

- Methodological Answer:

- Ventilation and Ignition Control: Use explosion-proof electrical equipment and ensure no open flames or sparks in the workspace due to potential flammability risks .

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water .

- Storage: Store in tightly sealed containers in a cool (<25°C), well-ventilated area, away from heat sources. Ground metal containers to prevent static discharge .

Q. What is a standard synthetic route for this compound?

- Methodological Answer:

- Carbamate Protection: Follow Boc (tert-butoxycarbonyl) protection strategies, as seen in analogous tert-butyl carbamate syntheses. For example, react the isoxazole precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing this compound?

- Methodological Answer:

- Factorial Design: Apply a 2<sup>k</sup> factorial design to evaluate factors like temperature (40–80°C), catalyst loading (e.g., Mo(CO)₆ at 0.5–2 mol%), and solvent polarity (e.g., dichloroethane vs. THF). Measure yield and purity as responses .

- Response Surface Methodology (RSM): Use central composite design to identify optimal conditions, balancing reaction time and substrate conversion. For example, in epoxidation reactions, RSM reduced byproduct formation by 30% .

Q. What methodologies resolve stereochemical inconsistencies in tert-butyl derivatives during synthesis?

- Methodological Answer:

- Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases, as demonstrated for tert-butyl carbamate diastereomers .

- Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., L-tartaric acid) to precipitate one enantiomer selectively .

Q. How can computational modeling predict regioselectivity in functionalization reactions of this compound?

- Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic substitution pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, C-3 vs. C-5 substitution can be influenced by methyl group steric effects .

- MD Simulations: Simulate solvent effects (e.g., dichloromethane vs. DMF) on reaction trajectories using GROMACS, focusing on transition-state stabilization .

Q. How to address contradictions in kinetic data during catalytic reactions involving tert-butyl derivatives?

- Methodological Answer:

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., tert-butyl oxaziridine) and validate rate constants.

- Isotopic Labeling: Introduce <sup>13</sup>C or <sup>2</sup>H at the tert-butyl group to distinguish between competing mechanisms (e.g., SN1 vs. SN2) via kinetic isotope effects .

Data Contradiction Analysis

Q. How to reconcile discrepancies in NMR spectra for this compound derivatives?

- Methodological Answer:

- Variable Temperature NMR: Perform experiments at –40°C to –80°C to slow dynamic processes (e.g., ring puckering in isoxazole) and resolve overlapping signals .

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the tert-butyl carbonyl and adjacent methyl groups confirm substitution patterns .

Q. What strategies mitigate thermal decomposition during prolonged storage of tert-butyl derivatives?

- Methodological Answer:

- Stability Screening: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring. Add antioxidants like BHT (0.1 wt%) to inhibit radical-mediated degradation .

- Lyophilization: Freeze-dry the compound under vacuum to remove residual solvents (e.g., dichloromethane), which can catalyze hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.